O-Acetylgalanthamine
Overview
Description
O-Acetylgalanthamine is an acetylated alkaloid, a natural product that can be isolated from Narcissus pseudonarcissus . It has a molecular weight of 329.39 and a chemical formula of C19H23NO4 .
Molecular Structure Analysis
The molecular structure of O-Acetylgalanthamine consists of 19 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by the SMILES string: COC1=C2C(C@@=O)(CCN4C)C@@([H])O2)=C(C4)C=C1 .Physical And Chemical Properties Analysis
O-Acetylgalanthamine has a molecular weight of 329.39 and a chemical formula of C19H23NO4 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Discovery in Natural Sources
- O-Acetylgalanthamine, a known alkaloid, was identified as a natural product in bulbs of Narcissus pseudonarcissus. This discovery expanded the understanding of alkaloids in natural sources and their potential applications (Kreh, Matusch, & Witte, 1995).
Therapeutic Potential in Alzheimer's Disease
- The alkaloid galanthamine, from which O-Acetylgalanthamine is derived, has been FDA-approved for treating mild to moderate Alzheimer’s disease due to its acetylcholinesterase inhibitory activity. Research on Rauhia species, a source of galanthamine-type structures, highlighted the importance of these alkaloids in Alzheimer’s treatment, underscoring the potential of O-Acetylgalanthamine in similar applications (Tallini et al., 2022).
Role in Acetylcholinesterase Inhibition
- In a study of Nigerian Crinum species traditionally used for memory loss, alkaloids including derivatives similar to O-Acetylgalanthamine showed inhibitory properties against acetylcholinesterase, a target in Alzheimer's disease treatment. This suggests potential therapeutic uses of O-Acetylgalanthamine in neurodegenerative diseases (Houghton, Agbedahunsi, & Adegbulugbe, 2004).
Future Directions
While specific future directions for O-Acetylgalanthamine are not available, it’s worth noting that plant biodiversity is an important source of compounds with medicinal properties . The alkaloid galanthamine, first isolated from Galanthus woronowii (Amaryllidaceae), is approved by the FDA for the palliative treatment of mild to moderate Alzheimer’s disease due to its acetylcholinesterase (AChE) inhibitory activity . This suggests potential future research directions for related compounds like O-Acetylgalanthamine.
properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNMOVEDXUICV-QOKNQOGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetylgalanthamine | |
CAS RN |
25650-83-3 | |
Record name | O-acetylgalanthamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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